molecular formula C19H14ClN3OS B3448026 N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B3448026
M. Wt: 367.9 g/mol
InChI Key: ORMPZEQOZPUPOD-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Many pyrazole compounds have been found to exhibit a wide range of biological activities, including antifungal , antiviral , and insecticidal properties.


Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of α-azidochalcones with 3-aminopyrazoles . The resulting compounds are usually characterized using techniques such as 1H NMR, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is typically determined using techniques such as IR spectroscopy, HR-ESI-MS, 1H and 13C NMR spectroscopy, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. For example, they can be used as starting materials for the preparation of more complex heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can be influenced by factors such as their specific structure and the presence of different functional groups. For example, the presence of an oxazole or thiazole ring can affect the compound’s bioactivity .

Mechanism of Action

The mechanism of action of pyrazole compounds can vary depending on their specific structure and the biological target. For example, some pyrazole compounds have been found to inhibit the VEGF receptor 2 kinase , while others have been found to inhibit succinate dehydrogenase .

Safety and Hazards

The safety and hazards associated with pyrazole compounds can depend on factors such as their specific structure and the nature of their biological activity. For example, while some pyrazole compounds have been found to exhibit low toxicity , others may pose potential risks.

Future Directions

The future directions for the study of pyrazole compounds could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold .

properties

IUPAC Name

N-(2-chlorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-12-14-11-17(18(24)21-16-10-6-5-9-15(16)20)25-19(14)23(22-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMPZEQOZPUPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorophenyl)-3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 2
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N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 4
N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 5
N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 6
N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

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